2-(1H-indazol-1-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of o-nitrobenzylamine with hydrazine to form the indazole core. This is followed by the alkylation of the indazole nitrogen with bromoethane to introduce the ethanamine side chain. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar structural features.
2-(1H-imidazol-1-yl)ethan-1-amine: Another heterocyclic compound with an imidazole ring instead of an indazole ring.
Uniqueness
2-(1H-indazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
856642-14-3 |
---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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